REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[CH2:11]([O:13][C:14](=[O:17])[CH2:15][NH2:16])[CH3:12].C(=O)([O-])[O-].[Na+].[Na+].[F-].[K+]>O.CS(C)=O>[CH2:11]([O:13][C:14](=[O:17])[CH2:15][NH:16][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:12] |f:1.2,3.4.5,6.7|
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1C#N
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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11 g
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Type
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reactant
|
Smiles
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Cl.C(C)OC(CN)=O
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Name
|
|
Quantity
|
4.5 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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4.2 g
|
Type
|
reactant
|
Smiles
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[F-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 10 min under argon
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
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Type
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EXTRACTION
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Details
|
The crude product was extracted with CH2Cl2 (4×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated to an orange solid which
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Type
|
CUSTOM
|
Details
|
was purified by silica gel (CH2Cl2)
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Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC1=NC=CC=C1C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |